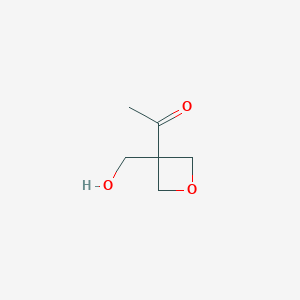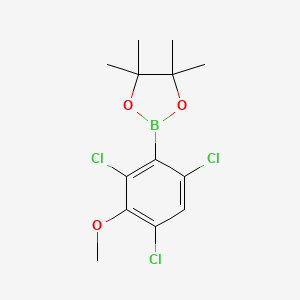
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is an organic compound that features a tert-butyl group, a dimethylsilyl group, and a phenylcarbamate moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate typically involves the protection of phenolic hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dichloromethane (DCM) at room temperature. The resultant intermediate is then reacted with tert-butyl chloroformate (Boc-Cl) to form the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carbamate group can be reduced to an amine under reducing conditions.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for deprotection of the silyl group.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenylcarbamates.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for phenols and amines in organic synthesis.
Biology: Utilized in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Employed in the development of drug candidates and intermediates.
Industry: Used in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate involves the protection of reactive hydroxyl or amine groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted side reactions during synthetic processes. The carbamate group can be cleaved under acidic or basic conditions to release the free phenol or amine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)aniline): Similar structure but with an aniline group instead of a carbamate.
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)benzaldehyde): Similar structure but with a benzaldehyde group instead of a carbamate.
Uniqueness
Tert-butyl (4-(((tert-butyldimethylsilyl)oxy)methyl)phenyl)carbamate is unique due to its dual protective groups, which provide both steric and electronic protection to the phenyl ring. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C18H31NO3Si |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
tert-butyl N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]carbamate |
InChI |
InChI=1S/C18H31NO3Si/c1-17(2,3)22-16(20)19-15-11-9-14(10-12-15)13-21-23(7,8)18(4,5)6/h9-12H,13H2,1-8H3,(H,19,20) |
InChI-Schlüssel |
AGPUEAZWIOEVRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


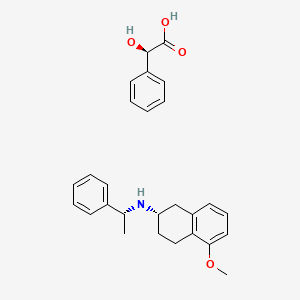

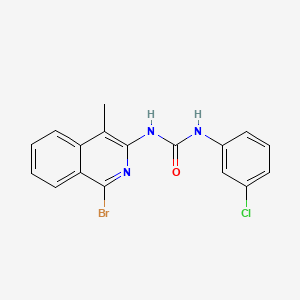

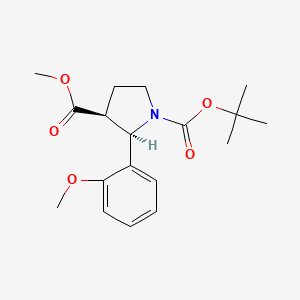
![5-((1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B14024020.png)
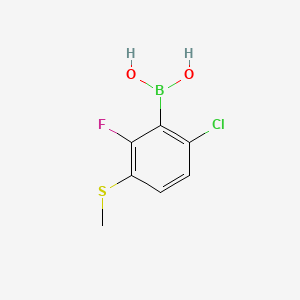
![3-(Trifluoromethyl)octahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14024033.png)
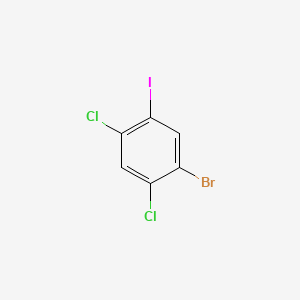
![Tert-butyl 1-amino-5-fluoro-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B14024040.png)
![2-(2-Chloro-7-methylimidazo[1,5-B]pyridazin-5-YL)acetic acid](/img/structure/B14024049.png)

